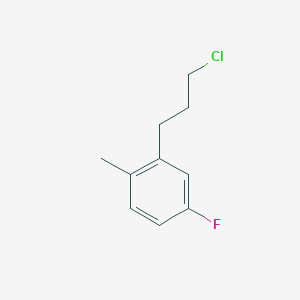
4-Hydroxyoxolane-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyoxolane-3-sulfonyl chloride is a chemical compound with the molecular formula C₄H₇ClO₄S It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a hydroxyoxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyoxolane-3-sulfonyl chloride typically involves the reaction of 4-hydroxyoxolane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{4-Hydroxyoxolane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxyoxolane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, where the sulfonyl chloride group can be reduced to sulfonyl hydrides or oxidized to sulfonyl fluorides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonyl Thiols: Formed by the reaction with thiols
Applications De Recherche Scientifique
4-Hydroxyoxolane-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxyoxolane-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the specific applications and the chemical environment.
Comparaison Avec Des Composés Similaires
4-Hydroxyoxolane-3-sulfonamide: Similar structure but with an amide group instead of a chloride.
4-Hydroxyoxolane-3-sulfonate: Similar structure but with a sulfonate group instead of a chloride.
4-Hydroxyoxolane-3-sulfonyl fluoride: Similar structure but with a fluoride group instead of a chloride.
Uniqueness: 4-Hydroxyoxolane-3-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its sulfonyl chloride group allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C4H7ClO4S |
|---|---|
Poids moléculaire |
186.61 g/mol |
Nom IUPAC |
4-hydroxyoxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C4H7ClO4S/c5-10(7,8)4-2-9-1-3(4)6/h3-4,6H,1-2H2 |
Clé InChI |
BLZBMRHFQNWBFV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CO1)S(=O)(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


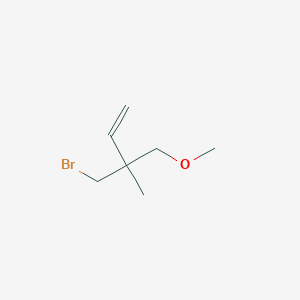
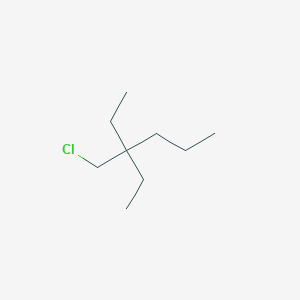

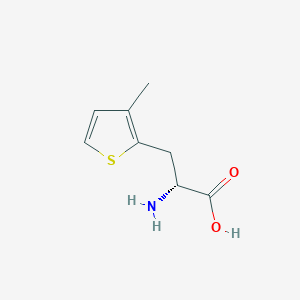
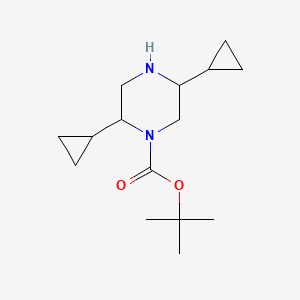
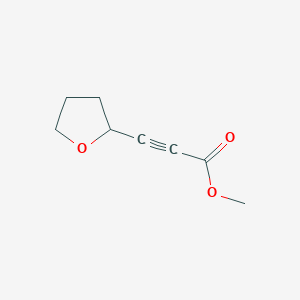
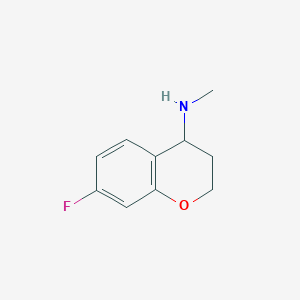

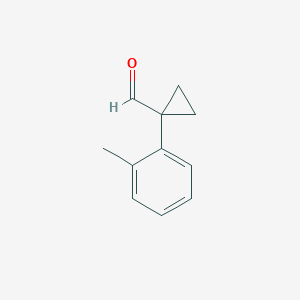

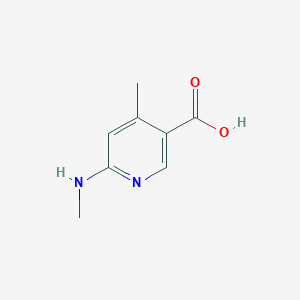
![8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)
